molecular formula C9H14ClN3O B1442083 6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine CAS No. 1220036-67-8

6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine

Cat. No.: B1442083
CAS No.: 1220036-67-8
M. Wt: 215.68 g/mol
InChI Key: XMWBCGMRHMIXPD-UHFFFAOYSA-N
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Description

6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H15ClN2O It is characterized by the presence of a chloro group, an ethoxypropyl chain, and a pyrazinamine core

Scientific Research Applications

6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 3-ethoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyrazine oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazinamines.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, altering its activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine
  • 6-Chloro-N-(3-ethoxypropyl)-2-pyrimidinamine

Uniqueness

6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine is unique due to its specific structural features, such as the pyrazinamine core and the ethoxypropyl chain These features confer distinct chemical properties and reactivity patterns compared to similar compounds like 6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine and 6-Chloro-N-(3-ethoxypropyl)-2-pyrimidinamine

Properties

IUPAC Name

6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-2-14-5-3-4-12-9-7-11-6-8(10)13-9/h6-7H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWBCGMRHMIXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267503
Record name 6-Chloro-N-(3-ethoxypropyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-67-8
Record name 6-Chloro-N-(3-ethoxypropyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(3-ethoxypropyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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